2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a phenyl group bearing a sulfonyl moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening for catalyst and ligand optimization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: Similar structure but with a vinyl group instead of a phenyl group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a sulfonyl-substituted phenyl group.
Uniqueness
4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the sulfonyl group enhances its solubility in organic solvents and provides additional functionalization options .
Properties
Molecular Formula |
C16H25BO4S |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(3-tert-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4S/c1-14(2,3)22(18,19)13-10-8-9-12(11-13)17-20-15(4,5)16(6,7)21-17/h8-11H,1-7H3 |
InChI Key |
ZZRISTJHHLKQHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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